8-Methyl-9-oxoguanine
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Overview
Description
8-Methyl-9-Oxoguanine is an organic compound belonging to the class of pyrimidones. Pyrimidones are compounds that contain a pyrimidine ring, which bears a ketone. The structure of this compound includes a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions
Preparation Methods
The preparation of 8-Methyl-9-Oxoguanine typically involves the oxidation of guanine. This process can occur through various methods, including exposure to reactive oxygen species such as hydroxyl radicals, superoxide, and hydrogen peroxide . Industrial production methods often involve controlled oxidation reactions using specific reagents and conditions to ensure the purity and yield of the compound .
Chemical Reactions Analysis
8-Methyl-9-Oxoguanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized, leading to the formation of various oxidative products.
Reduction: Under certain conditions, this compound can be reduced to its corresponding amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-Methyl-9-Oxoguanine has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Methyl-9-Oxoguanine involves its incorporation into DNA and RNA, where it can cause mutations by pairing with adenine instead of cytosine. This mispairing can lead to G→T transversion mutations during DNA replication . The compound also affects transcriptional and posttranscriptional regulation by altering RNA-RNA interactions .
Comparison with Similar Compounds
8-Methyl-9-Oxoguanine is similar to other oxidative guanine derivatives, such as 8-oxoguanine and 8-hydroxyguanine. it is unique in its specific methylation pattern, which affects its chemical reactivity and biological effects . Other similar compounds include:
Properties
Molecular Formula |
C6H6N4O2 |
---|---|
Molecular Weight |
166.14 g/mol |
IUPAC Name |
5-amino-2-methyl-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C6H6N4O2/c1-2-8-3-4(11)9-6(7)10-5(3)12-2/h1H3,(H3,7,9,10,11) |
InChI Key |
NEKSCFHMQPOHBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)N=C(NC2=O)N |
Origin of Product |
United States |
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